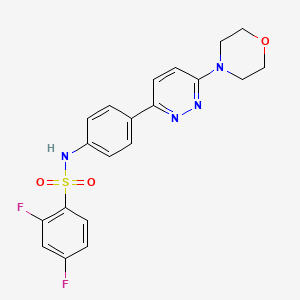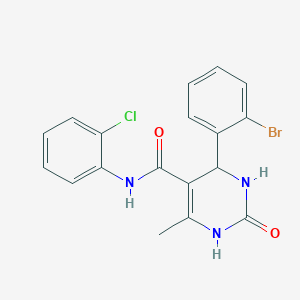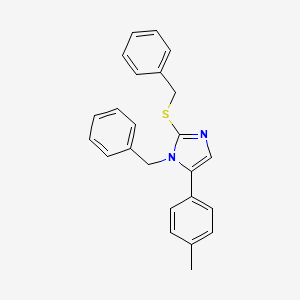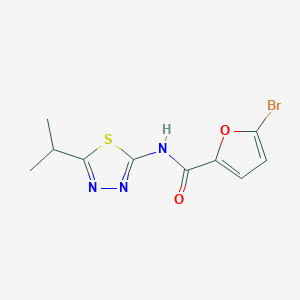![molecular formula C7H9NO2 B2665140 5-Methyl-5-azaspiro[2.4]heptane-4,7-dione CAS No. 2470435-12-0](/img/structure/B2665140.png)
5-Methyl-5-azaspiro[2.4]heptane-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5-azaspiro[2.4]heptane-4,7-dione is a chemical compound with the CAS Number: 2470435-12-0 . It has a molecular weight of 139.15 .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, Magnien and Tom in 1966 reported a degage cyclization to 7-methyl-5,6-diazaspiro [2.4]hept-6-en-4-one . Wamhoff and Korte reported the synthesis of this compound and other analogs without isolation of intermediate . They assumed that the formation of 7-methyl-5,6-diazaspiro [2,4] hept-6-en-4-one from 4- (2-hydroxyethyl)-5-methyl-2,4-dihydro-3 H -pyrazol-3-one was proceeded by treatment with concentrated sulfuric acid followed by dehydration .Molecular Structure Analysis
The IUPAC name of the compound is 5-methyl-5-azaspiro [2.4]heptane-4,7-dione . The InChI code is 1S/C7H9NO2/c1-8-4-5 (9)7 (2-3-7)6 (8)10/h2-4H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at temperatures below -10°C . It has a molecular weight of 139.15 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 5-Methyl-5-azaspiro[2.4]heptane-4,7-dione is involved in the synthesis of various substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates through highly regioselective 1,3-dipolar cycloaddition processes (Molchanov & Tran, 2013).
- The compound plays a role in the synthesis of 1-azaspiro[2.4]hepta-1,4,6-trienes, which are prepared by photolysis or thermolysis of related compounds. Its UV photoelectron spectrum has been recorded and analyzed using density functional theory (DFT) (Banert et al., 2002).
- It is also used in the reductive cleavage and subsequent transformations of its derivatives, leading to the formation of bi- or tricyclic lactams or lactones (Molchanov et al., 2016).
Medicinal Chemistry and Drug Design
- This compound is a key component in the design and synthesis of novel antibacterial drugs for the treatment of respiratory tract infections. Certain derivatives have shown potent in vitro antibacterial activity against a range of pathogens (Odagiri et al., 2013).
- It is involved in the synthesis of serotonin 5-HT1A and 5-HT2A receptor ligands. These compounds are significant for their potential therapeutic applications in neuropsychiatric disorders (Obniska et al., 2006).
Chemical Analysis and Optimization
- In chemical analysis, the compound has been studied for its properties like logD reduction, where introducing a spirocyclic center in its structure lowers the measured logD 7.4, indicating changes in basicity and geometry, which are relevant for medicinal chemistry applications (Degorce et al., 2019).
- Additionally, it has been used in diversity-oriented synthesis to create various functionalized pyrrolidines, piperidines, and azepines, which are important scaffolds for drug discovery (Wipf et al., 2004).
Novel Applications in Drug Development
- The compound has been utilized in the development of new anticonvulsants, where its derivatives showed significant protection against seizures in preclinical models (He et al., 2010).
- It is a core component in the development of dopamine D3 receptor antagonists, showing high affinity and selectivity, which is significant for disorders related to dopamine dysregulation (Micheli et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methyl-5-azaspiro[2.4]heptane-4,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-5(9)7(2-3-7)6(8)10/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYSSCMDVFJFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)C2(C1=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-difluorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2665057.png)

![7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2665062.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2665068.png)
![6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol](/img/structure/B2665069.png)


![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2665074.png)



![3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2665079.png)
![N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2665080.png)
